![molecular formula C4H5N3O3 B1414542 5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1368716-21-5](/img/structure/B1414542.png)
5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
“5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1368716-21-5 . It has a molecular weight of 143.1 and its IUPAC name is 5-hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5N3O3/c1-7-4(10)5-2(6-7)3(8)9/h1H3,(H,8,9)(H,5,6,10) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Pharmaceutical Applications
Triazoles are known for their wide range of applications in pharmaceuticals due to their ability to form various non-covalent bonds with enzymes and receptors. This leads to broad-spectrum biological activities such as anticancer, antituberculosis, antibacterial, and antiviral effects .
Industrial Applications
In industry, triazole derivatives are used in products such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .
Synthesis of Nucleoside Analogues
Triazole compounds serve as precursors in the synthesis of nucleoside analogues like Ribavirin, which are important in antiviral therapies .
Material Science
Due to their unique structure, triazoles have found applications in material science, including fluorescent imaging and the development of new materials with specific properties .
Organic Synthesis
Triazoles play a significant role in organic synthesis, acting as building blocks for more complex chemical structures .
Bioconjugation and Chemical Biology
These compounds are utilized in bioconjugation techniques for attaching biomolecules together and in chemical biology for studying biological processes .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .
Mechanism of Action
Target of Action
Triazole compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that triazole compounds can form hydrogen bonds with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
properties
IUPAC Name |
1-methyl-5-oxo-4H-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-7-4(10)5-2(6-7)3(8)9/h1H3,(H,8,9)(H,5,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELPWHVKYHTOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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